N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine

Catalog No.
S12795900
CAS No.
141991-88-0
M.F
C25H38N2O4
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimeth...

CAS Number

141991-88-0

Product Name

N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine

IUPAC Name

N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine

Molecular Formula

C25H38N2O4

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C25H38N2O4/c1-26(16-12-20-8-10-22(28-3)24(18-20)30-5)14-7-15-27(2)17-13-21-9-11-23(29-4)25(19-21)31-6/h8-11,18-19H,7,12-17H2,1-6H3

InChI Key

NIPJEFAVJUDPJW-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC

N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine is a synthetic organic compound characterized by its complex structure, which includes two 3,4-dimethoxyphenyl groups attached to a central propane-1,3-diamine backbone. This compound is often encountered in pharmaceutical contexts, particularly as an impurity associated with the antihypertensive drug verapamil. Its molecular formula is C25H40Cl2N2O4C_{25}H_{40}Cl_2N_2O_4, and it has a molecular weight of approximately 503.50 g/mol .

Typical of amines and aromatic compounds. Key reactions include:

  • Acylation: The primary amines can react with acyl chlorides to form amides.
  • Alkylation: The dimethylamine groups can undergo alkylation with electrophiles.
  • Nucleophilic substitutions: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents onto the phenyl rings.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with new properties.

N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine exhibits notable biological activities, primarily linked to its role as an impurity in verapamil. It has been studied for its potential effects on calcium channels and its influence on cardiovascular functions. The presence of 3,4-dimethoxyphenyl groups suggests possible interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cardiovascular regulation .

The synthesis of N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine can be achieved through several methods:

  • Direct Alkylation: Starting from N,N-dimethylpropane-1,3-diamine and 3,4-dimethoxyphenethyl bromide or iodide under basic conditions.
  • Reduction Reactions: Reduction of suitable precursors that contain keto or imine functionalities.
  • Multi-step Synthesis: Involves forming the central diamine first, followed by coupling with the two 3,4-dimethoxyphenyl groups through nucleophilic substitution.

The choice of method depends on the desired yield and purity of the final product .

This compound is primarily used in research settings related to pharmacology and medicinal chemistry. Its applications include:

  • Reference Standard: Used in analytical chemistry as a reference standard for quality control in pharmaceutical formulations containing verapamil.
  • Research Tool: Investigated for its effects on calcium channels and potential roles in treating cardiovascular diseases.
  • Impurity Profiling: Studied to understand the impurity profiles of drugs where it is found as an impurity.

Interaction studies involving N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine focus on its binding affinity to various receptors and enzymes. These studies often employ techniques such as:

  • In vitro assays to evaluate the compound's effect on calcium influx in cardiac cells.
  • Binding studies using radiolabeled ligands to assess interaction with specific receptors.
  • Pharmacokinetic studies to understand how this compound behaves within biological systems.

These interactions are crucial for elucidating the compound's pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine. Here are some notable examples:

Compound NameStructure SimilaritiesUnique Features
VerapamilContains similar phenyl groupsKnown calcium channel blocker; widely used in clinical practice
N,N-Dimethyl-1,3-propanediamineShares the central diamine structureSimpler structure without aromatic substitution
N,N-Bis(2-(4-methoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamineSimilar backbone but different phenolic substituentsPotentially different biological activities due to substituent variation

The unique aspect of N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine lies in its specific substitution pattern on the aromatic rings, which may confer distinct pharmacological properties compared to these similar compounds .

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Exact Mass

430.28315770 g/mol

Monoisotopic Mass

430.28315770 g/mol

Heavy Atom Count

31

UNII

425G8S71PO

Dates

Last modified: 08-09-2024

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